(R)-3-Aminopentanoic acid

Catalog No.
S689203
CAS No.
131347-76-7
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-Aminopentanoic acid

CAS Number

131347-76-7

Product Name

(R)-3-Aminopentanoic acid

IUPAC Name

(3R)-3-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1

InChI Key

QFRURJKLPJVRQY-SCSAIBSYSA-N

SMILES

CCC(CC(=O)O)N

Canonical SMILES

CCC(CC(=O)[O-])[NH3+]

Isomeric SMILES

CC[C@H](CC(=O)[O-])[NH3+]

The exact mass of the compound (R)-3-Aminopentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potential Role in Neurological Disorders

Studies have explored the potential role of (R)-3-Aminopentanoic acid in neurological disorders like amyotrophic lateral sclerosis (ALS) and Parkinson's disease. Research suggests that the compound may help protect against the degeneration of nerve cells, a hallmark of these conditions. [, ] However, further research is needed to fully understand its potential therapeutic effects.

Studies on Synaptic Transmission

(R)-3-Aminopentanoic acid has also been investigated for its impact on synaptic transmission, the process by which nerve cells communicate with each other. Studies have shown that the compound can modulate the activity of certain neurotransmitters, potentially influencing memory and learning. [] More research is necessary to elucidate the specific mechanisms involved and its potential clinical applications.

(R)-3-Aminopentanoic acid, also known as (R)-3-aminovaleric acid, is a chiral amino acid with the molecular formula C5_5H11_{11}NO2_2. It is characterized by a carboxylic acid group and an amino group attached to a five-carbon chain. This compound is notable for its chirality, which allows it to exist in two enantiomeric forms: (R) and (S). The (R)-enantiomer is of particular interest due to its biological activity and potential applications in pharmaceuticals and organic synthesis .

Typical of amino acids:

  • Oxidation: The amino group can be oxidized to form oxo derivatives. Common reagents include potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: The carboxyl group can be reduced to yield alcohol derivatives, utilizing reagents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in substitution reactions with electrophiles such as alkyl halides or acyl chlorides under basic or neutral conditions .

These reactions highlight the compound's versatility in organic synthesis, allowing it to serve as a building block for more complex molecules.

(R)-3-Aminopentanoic acid exhibits several biological activities. It has been studied for its potential role as a neurotransmitter and its involvement in metabolic pathways. The compound may interact with specific receptors and enzymes, influencing various biochemical processes. Its chirality is crucial for its biological activity, making the (R)-enantiomer particularly important in pharmacological contexts .

The synthesis of (R)-3-aminopentanoic acid typically involves:

  • Starting Material: Utilizing (R)-3-hydroxyvaleric acid as a precursor.
  • Amination: Converting the hydroxyl group to an amino group through an amination reaction using ammonia or amines.
  • Hydrochloride Formation: Treating the resulting (R)-3-aminopentanoic acid with hydrochloric acid to yield the hydrochloride salt .

Industrial methods often employ continuous flow reactors and advanced purification techniques to optimize yield and purity.

(R)-3-Aminopentanoic acid is utilized in various applications:

  • Pharmaceuticals: It serves as a chiral building block in the synthesis of enantiopure compounds, essential for drug development.
  • Peptide Synthesis: As a precursor in peptide synthesis, it plays a vital role in drug discovery.
  • Organic Synthesis: Its ability to participate in multiple

Studies on (R)-3-aminopentanoic acid have shown that it may interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological responses. Understanding these interactions is crucial for developing therapeutic agents based on this compound .

Several compounds share structural similarities with (R)-3-aminopentanoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Aminobutanoic AcidNon-chiral amino acidShorter carbon chain; less biological activity
L-LysineChiral amino acidLonger carbon chain; essential amino acid
4-Aminobutyric AcidNon-chiral beta-amino acidDifferent position of amino group; distinct properties
(S)-3-Aminopentanoic AcidEnantiomerOpposite chirality; different biological effects

(R)-3-Aminopentanoic acid's unique chiral structure allows it to participate in specific interactions that may not be possible for its non-chiral counterparts or different enantiomers, making it particularly valuable in medicinal chemistry and organic synthesis .

XLogP3

-2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
Li et al. Computational redesign of enzymes for regio- and enantioselective hydroamination. Nature Chemical Biology, doi: 10.1038/s41589-018-0053-0, published online 21 May 2018

Explore Compound Types